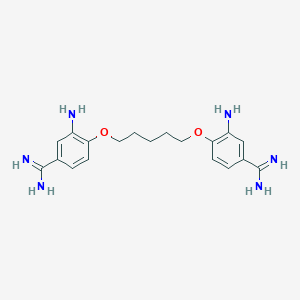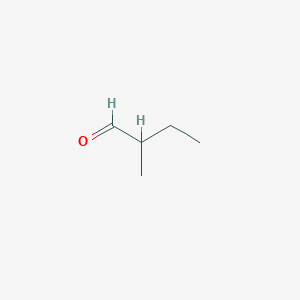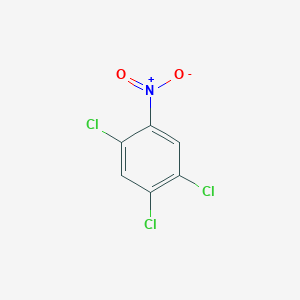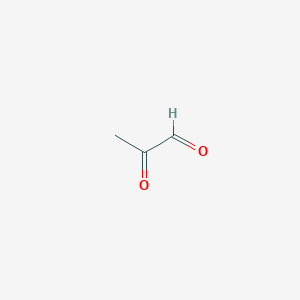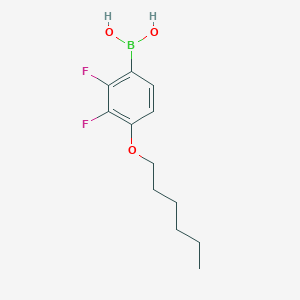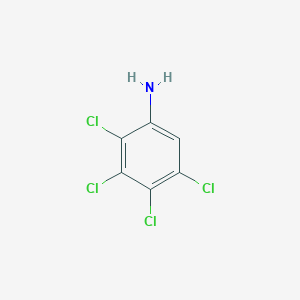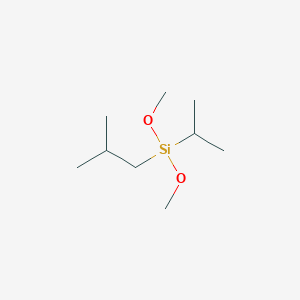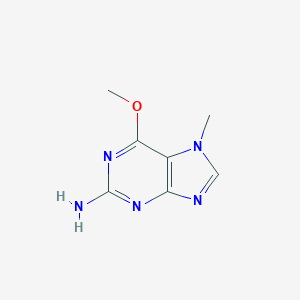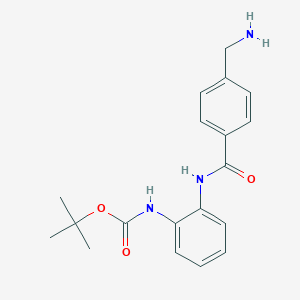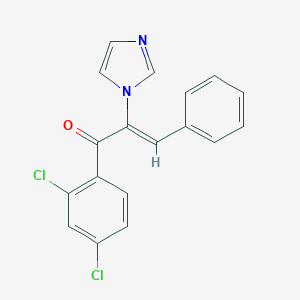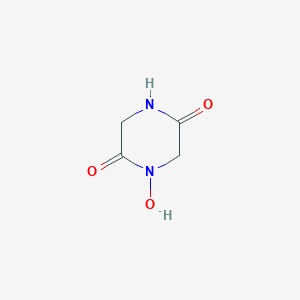
1-Hydroxypiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypiperazine-2,5-dione, also known as carbapenem intermediate 2, is a chemical compound that plays a crucial role in the synthesis of carbapenem antibiotics. It is a key intermediate in the production of various carbapenem antibiotics, including meropenem, imipenem, and ertapenem. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-Hydroxypiperazine-2,5-dione is not well understood. However, it is believed to act as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can break down beta-lactam antibiotics, including penicillins, cephalosporins, and 1-Hydroxypiperazine-2,5-diones. By inhibiting beta-lactamases, 1-Hydroxypiperazine-2,5-dione can enhance the effectiveness of beta-lactam antibiotics.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Hydroxypiperazine-2,5-dione have not been extensively studied. However, it is known to be a stable compound that is relatively non-toxic. It is also soluble in water and organic solvents, which makes it easy to handle and use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Hydroxypiperazine-2,5-dione in laboratory experiments is its stability and low toxicity. This makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its high cost. Due to the complex synthesis method, 1-Hydroxypiperazine-2,5-dione is an expensive compound to produce, which can limit its use in some laboratory experiments.
Orientations Futures
There are several future directions for the research and development of 1-Hydroxypiperazine-2,5-dione. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of this compound. Understanding how 1-Hydroxypiperazine-2,5-dione works can provide valuable insights into the development of new antibiotics. Additionally, there is potential for the use of 1-Hydroxypiperazine-2,5-dione in other areas of medicine, such as cancer treatment and drug delivery systems. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. It has several scientific research applications and potential future directions. While the synthesis method is complex and expensive, this compound has proven to be a safe and reliable compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-Hydroxypiperazine-2,5-dione and explore its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 1-Hydroxypiperazine-2,5-dione involves the reaction of N-benzylpiperazine-2,5-dione with hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield 1-Hydroxypiperazine-2,5-dione. This method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-Hydroxypiperazine-2,5-dione has several scientific research applications, including the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. Carbapenems are a class of antibiotics that are used to treat a wide range of bacterial infections. They are highly effective against gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-diones and is therefore essential in the production of these antibiotics.
Propriétés
Numéro CAS |
122556-75-6 |
|---|---|
Nom du produit |
1-Hydroxypiperazine-2,5-dione |
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.1 g/mol |
Nom IUPAC |
1-hydroxypiperazine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-2-6(9)4(8)1-5-3/h9H,1-2H2,(H,5,7) |
Clé InChI |
ADVNFRJYCXIMSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)O |
SMILES canonique |
C1C(=O)N(CC(=O)N1)O |
Synonymes |
2,5-Piperazinedione,1-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



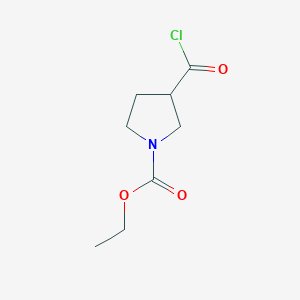
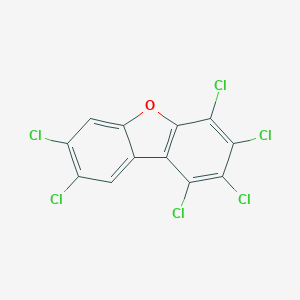
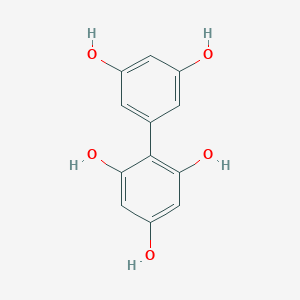
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
